

GNE-886: A Technical Guide to a Chemical Probe for CECR2

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Compound of Interest

Compound Name: GNE-886

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **GNE-886**, a potent and selective chemical probe for the bromodomain of Cat Eye Syndrome Chromosome Region Candidate 2 (CECR2). This document details the probe's biochemical and cellular activity, the biological pathways involving CECR2, and the experimental protocols for its use.

Introduction to GNE-886 and its Target, CECR2

GNE-886 is a small molecule inhibitor designed to be a potent and selective chemical probe for the bromodomain of CECR2.^[1] Bromodomains are protein modules that recognize acetylated lysine residues, playing a crucial role in the regulation of gene transcription.^[1] CECR2 is a bromodomain-containing transcription factor that forms a heterodimeric chromatin remodeling complex known as CERF (CECR2-containing remodeling factor) with either SMARCA1/SNF2L or SMARCA5/SNF2H.^{[1][2]} This complex is involved in several critical cellular processes, including the DNA damage response (DDR) and neurulation.^[1] The development of selective chemical probes like **GNE-886** is essential for elucidating the specific biological functions of CECR2 and its potential as a therapeutic target.^[1]

Quantitative Data for GNE-886

The following tables summarize the key quantitative data for **GNE-886**, providing a clear comparison of its biochemical potency, cellular activity, and selectivity.

Table 1: Biochemical and Cellular Activity of **GNE-886**

Parameter	Value	Assay Type	Reference
IC50 vs. CECR2	16 nM	TR-FRET	[1]
Cellular EC50	370 nM	Chromatin Displacement	[1]
Kinetic Solubility	122 μ M	Nephelometry	[3]

Table 2: Selectivity Profile of **GNE-886** against Other Bromodomains

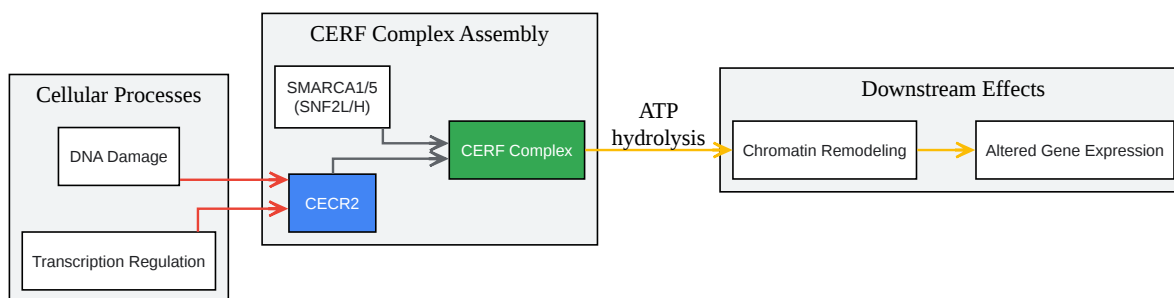
Bromodomain	IC50 (μ M)	Selectivity vs. CECR2	Reference
BRD4 (BD1)	>20	>1250-fold	[1]
BRD4 (BD2)	>20	>1250-fold	[1]
BRD9	1.6	100-fold	[4]
TAF1(2)	>20	>1250-fold	[1]

Signaling Pathways Involving CECR2

CECR2 is a key component of cellular signaling pathways that govern chromatin structure and gene expression. The following diagrams illustrate the known signaling cascades involving CECR2.

The CERF Chromatin Remodeling Complex

CECR2, through its interaction with SMARCA1 or SMARCA5, forms the CERF complex, which utilizes the energy from ATP hydrolysis to remodel chromatin. This activity is crucial for processes like DNA repair and transcription.

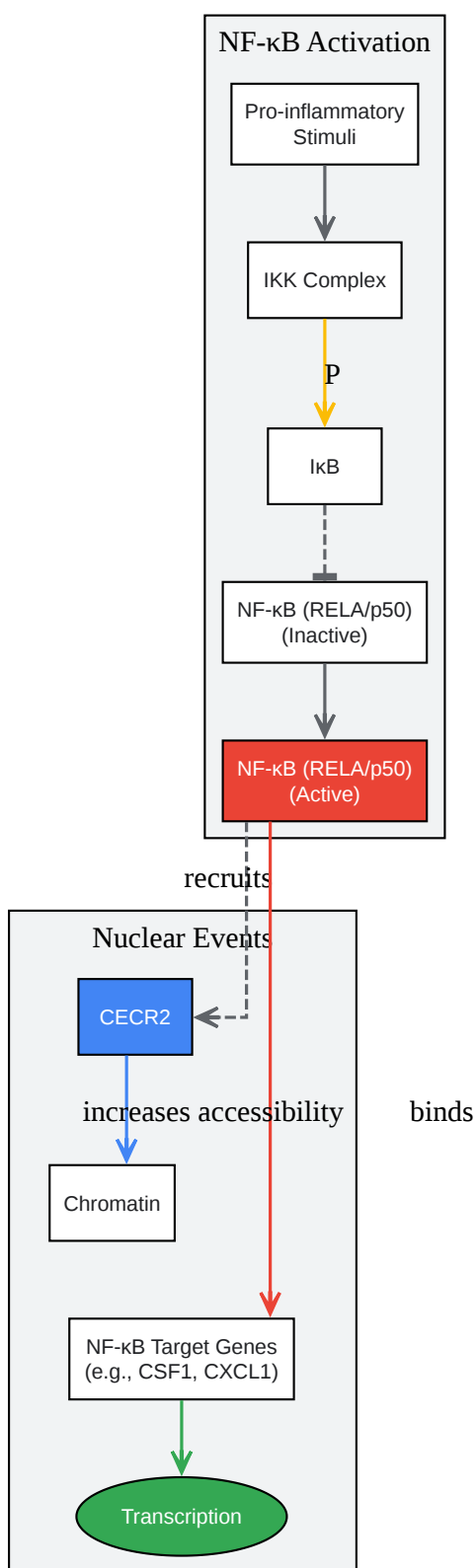


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Caption: Assembly and function of the CERF chromatin remodeling complex.

CECR2 in NF- κ B Signaling

In the context of breast cancer metastasis, CECR2 has been shown to interact with the RELA subunit of NF- κ B. This interaction enhances chromatin accessibility at NF- κ B target genes, promoting their transcription and contributing to a pro-metastatic phenotype.[1][5]



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Caption: CECR2's role in augmenting NF-κB-mediated transcription.

Experimental Protocols

Detailed methodologies for the key experiments used to characterize **GNE-886** are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay is used to determine the in vitro potency (IC₅₀) of **GNE-886** against the CECR2 bromodomain.

Materials:

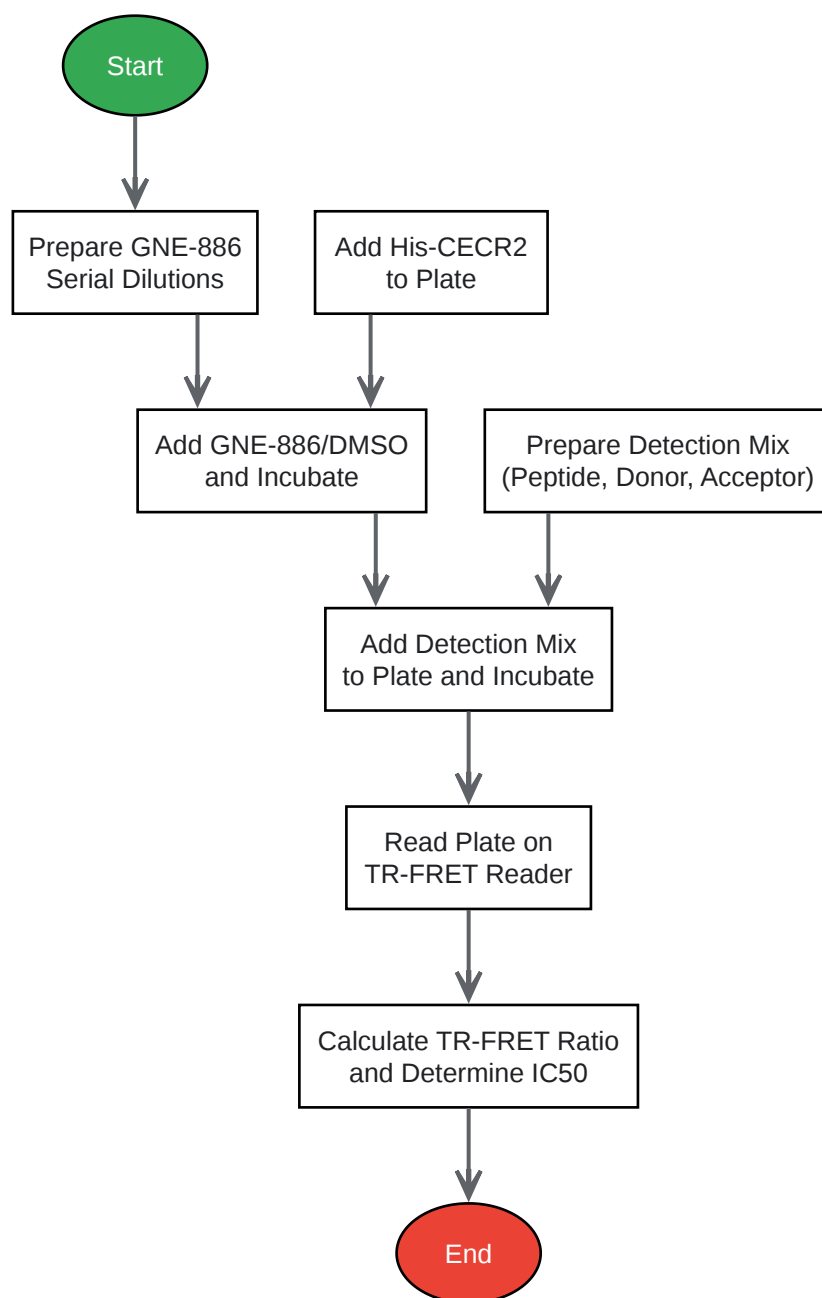
- His-tagged CECR2 bromodomain protein
- Biotinylated histone H4 acetylated lysine peptide (e.g., Biotin-H4K16ac)
- Europium-labeled anti-His antibody (Donor)
- Streptavidin-conjugated fluorophore (e.g., APC or d2) (Acceptor)
- **GNE-886** or other test compounds
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)
- 384-well low-volume black plates
- TR-FRET compatible plate reader

Procedure:

- Prepare serial dilutions of **GNE-886** in DMSO, followed by a dilution in assay buffer to the desired final concentrations.
- Add a fixed concentration of His-tagged CECR2 protein to each well of the 384-well plate.
- Add the diluted **GNE-886** or DMSO (for control wells) to the wells containing the CECR2 protein and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to

allow for compound binding.

- Prepare a detection mix containing the biotinylated histone peptide, the Europium-labeled anti-His antibody, and the streptavidin-conjugated acceptor fluorophore in assay buffer.
- Add the detection mix to all wells.
- Incubate the plate for a specified time (e.g., 60 minutes) at room temperature, protected from light, to allow for the binding of the assay components to reach equilibrium.
- Read the plate on a TR-FRET plate reader, with excitation typically around 320-340 nm and emission measured at two wavelengths (e.g., ~615 nm for the donor and ~665 nm for the acceptor).
- Calculate the TR-FRET ratio (Acceptor emission / Donor emission) for each well.
- Plot the TR-FRET ratio against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Workflow for the **GNE-886** TR-FRET biochemical assay.

Cellular Chromatin Displacement Assay

This cell-based assay measures the ability of **GNE-886** to engage CECR2 in a cellular context and displace it from chromatin, providing a measure of its cellular potency (EC50).^{[1][3]}

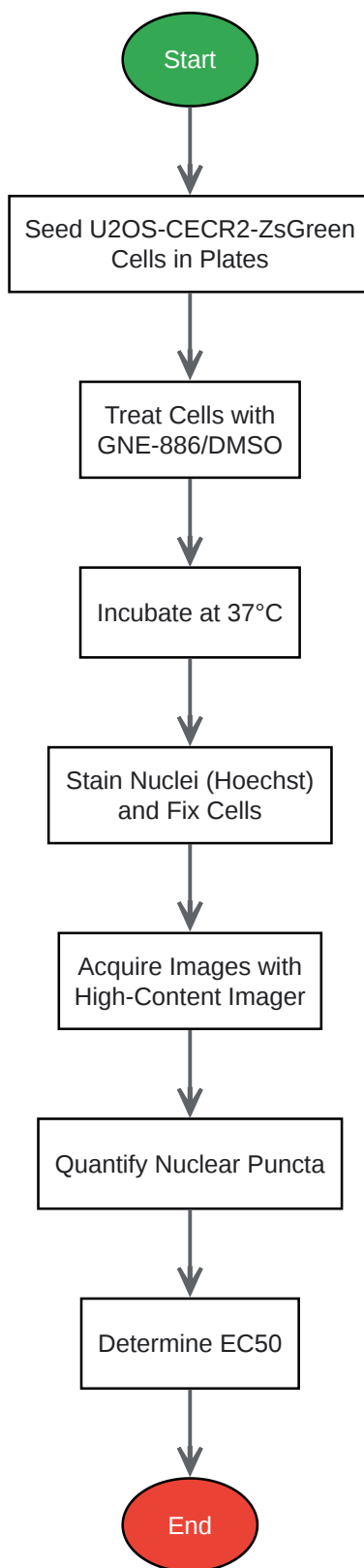
Materials:

- U2OS cell line stably expressing a CECR2-ZsGreen fusion protein.
- Cell culture medium and supplements.
- **GNE-886** or other test compounds.
- Hoechst 33342 stain for nuclear counterstaining.
- Phosphate-buffered saline (PBS).
- Fixation solution (e.g., 4% paraformaldehyde in PBS).
- High-content imaging system.

Procedure:

- Seed the U2OS-CECR2-ZsGreen cells into 96- or 384-well imaging plates and allow them to adhere overnight.
- Prepare serial dilutions of **GNE-886** in cell culture medium.
- Treat the cells with the diluted **GNE-886** or DMSO (for control wells) and incubate for a specific duration (e.g., 2-4 hours) at 37°C in a CO2 incubator.
- After incubation, add Hoechst 33342 to the wells to stain the nuclei.
- Fix the cells with the fixation solution.
- Wash the cells with PBS.
- Acquire images of the cells using a high-content imaging system, capturing both the ZsGreen and Hoechst channels.
- Analyze the images using appropriate software. The displacement of CECR2-ZsGreen from chromatin upon inhibitor binding leads to the formation of fluorescent puncta (dots) within the nucleus.
- Quantify the formation of these puncta as a function of compound concentration.

- Plot the quantified cellular response against the log of the inhibitor concentration and fit the data to determine the EC50 value.



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Caption: Workflow for the **GNE-886** cellular chromatin displacement assay.

Conclusion

GNE-886 is a valuable research tool for investigating the biological roles of the CECR2 bromodomain. Its high potency and selectivity, coupled with demonstrated cellular activity, make it suitable for a range of in vitro studies aimed at dissecting the function of CECR2 in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize **GNE-886** in their scientific investigations.

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